molecular formula C19H19N3O B14010941 (2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone CAS No. 3549-71-1

(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone

Cat. No.: B14010941
CAS No.: 3549-71-1
M. Wt: 305.4 g/mol
InChI Key: DROJVECMTATWCM-UHFFFAOYSA-N
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Description

(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused imidazo[1,2-a]pyridine ring system, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone typically involves the condensation of 2-aminopyridine with α-haloketones or α-haloaldehydes. One-pot synthesis methods have been developed to streamline the process, such as the reaction of acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions in the presence of Na2CO3, yielding the desired product in excellent yields ranging from 72% to 89% .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions, which allow for the efficient synthesis of a wide range of products while avoiding the complexities of multistage syntheses. These methods are advantageous due to their high yields and the ability to use readily available starting materials .

Scientific Research Applications

(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone has a broad range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone stands out due to its unique combination of biological activities and its potential for use in a wide range of applications. Its ability to undergo various chemical transformations and its effectiveness in targeting specific molecular pathways make it a valuable compound in both research and industrial settings.

Properties

CAS No.

3549-71-1

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

(2-phenylimidazo[1,2-a]pyridin-6-yl)-piperidin-1-ylmethanone

InChI

InChI=1S/C19H19N3O/c23-19(21-11-5-2-6-12-21)16-9-10-18-20-17(14-22(18)13-16)15-7-3-1-4-8-15/h1,3-4,7-10,13-14H,2,5-6,11-12H2

InChI Key

DROJVECMTATWCM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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